Difructose anhydride III Difructose anhydride III Alpha-D-fructofuranose-beta-D-fructofuranose 2',1:2,3'-dianhydride is a sugar dianhydride. It is functionally related to a beta-D-fructofuranose and an alpha-D-fructofuranose.
Difructose anhydride III is a natural product found in Lycoris radiata with data available.
Brand Name: Vulcanchem
CAS No.: 81129-73-9
VCID: VC20748293
InChI: InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
SMILES: C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O
Molecular Formula: C12H20O10
Molecular Weight: 324.28 g/mol

Difructose anhydride III

CAS No.: 81129-73-9

Cat. No.: VC20748293

Molecular Formula: C12H20O10

Molecular Weight: 324.28 g/mol

* For research use only. Not for human or veterinary use.

Difructose anhydride III - 81129-73-9

CAS No. 81129-73-9
Molecular Formula C12H20O10
Molecular Weight 324.28 g/mol
IUPAC Name (2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol
Standard InChI InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
Standard InChI Key KSRQDWNGXKYIDO-TWOHWVPZSA-N
Isomeric SMILES C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O
SMILES C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O
Canonical SMILES C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O

Chemical Structure and Properties

Difructose anhydride III is classified as a sugar dianhydride with the molecular formula C12H20O10 and a molecular weight of 324.28 g/mol . Structurally, it consists of two fructose residues connected through a unique dioxane ring system, specifically identified as difructofuranose 1,2', 2,3'-anhydride . This configuration gives DFA-III distinctive stability properties compared to other disaccharides.

The compound exhibits an unusual structural arrangement where the dioxane ring includes one secondary alcohol group, which contributes to its enhanced stability compared to other similar compounds like difructose anhydride I . Experimental analysis has shown that DFA-III consumes only 0.99 mole of oxidant when treated with periodic acid, indicating the presence of just one glycol group in its structure .

Nomenclature and Identification

DFA-III is known by several synonyms in scientific literature, reflecting its structural characteristics:

Official NameAlternative NamesChemical Identifiers
Difructose anhydride IIIAlpha-D-fructofuranose-beta-D-fructofuranose 2',1:2,3'-dianhydrideCAS: 81129-73-9
Beta-2,1'-alpha-2',3-Difructofuranose anhydride
Twintose
DFA III

Physical and Chemical Properties

DFA-III possesses remarkable stability compared to typical furanoid sugars, attributed to its distinctive dioxane ring structure . Under acidic conditions (0.2 N sulfuric acid at 100°C), DFA-III hydrolyzes with a velocity constant of approximately 0.006, demonstrating slightly higher resistance to hydrolysis than difructose anhydride I (velocity constant 0.009) .

Production Methods and Strategies

Biosynthetic Approaches

Production of difructose anhydride III primarily involves enzymatic synthesis, which has been implemented at both industrial scale and in academic research . Two primary biosynthetic strategies have been documented:

  • Single Enzyme-Mediated Synthesis: Utilizing inulin fructotransferase (depolymerizing) enzymes that catalyze the conversion of inulin directly to DFA-III .

  • Double Enzyme-Mediated Synthesis: Involving a sequential process using multiple enzymes to transform inulin into DFA-III through intermediate compounds .

The most efficient enzymatic production uses microorganisms such as Arthrobacter species that produce inulin fructotransferase .

Purification and Large-Scale Production

Purification of DFA-III is typically achieved through yeast fermentation processes that selectively remove unwanted byproducts . For commercial production, enzyme membrane bioreactors have proven effective in meeting large-scale demands . These bioreactors enhance production efficiency by maintaining optimal enzyme activity while facilitating continuous product recovery.

Structural Analysis and Chemical Reactions

Structural Characteristics

Detailed structural studies have revealed that DFA-III consists of two furanoid fructose residues connected by two oxygen bridges . Methylation and hydrolysis experiments have provided evidence that DFA-III yields a mixture of two trimethylfructoses, both identified as furanose derivatives .

Tritylation experiments have demonstrated that DFA-III contains three primary hydroxyl groups, which are preferentially substituted during this reaction . This structural feature influences the compound's chemical behavior and stability.

Hydrolysis and Enzymatic Degradation

DFA-III undergoes hydrolysis under both acidic and enzymatic conditions:

  • Acid-Catalyzed Hydrolysis: In weakly acidic environments (pH 4-6), DFA-III hydrolyzes to yield fructose derivatives through an autocatalytic mechanism.

  • Enzymatic Hydrolysis: Various glycoside hydrolases can cleave DFA-III into intermediate compounds such as inulobiose (β-D-fructofuranosyl-(2→1)-D-fructose) before complete conversion to fructose.

The kinetic parameters for enzymatic degradation by Blautia parvula DFA-IIIase have been determined:

SubstrateK<sub>m</sub> (mM)V<sub>max</sub> (μmol/min/mg)
DFA-III1.12 ± 0.1516.4 ± 0.9
Inulobiose2.34 ± 0.219.8 ± 0.5

These kinetic values indicate that DFA-III serves as a more efficient substrate for the enzyme compared to inulobiose.

Physiological Functions and Mechanisms

Prebiotic Effects

Difructose anhydride III functions as a prebiotic compound, promoting the growth of beneficial gut bacteria while inhibiting potentially harmful microorganisms . This prebiotic activity contributes to improved gut health and may indirectly influence various physiological systems.

Modulation of Bile Acid Metabolism

Recent research has established that DFA-III plays a significant role in bile acid metabolism. Studies in rats demonstrated that DFA-III ingestion reduced fecal deoxycholic acid levels by partially suppressing the deconjugation and 7α-dehydroxylation of bile acids following cholic acid supplementation .

This effect is particularly relevant in conditions characterized by high concentrations of 12α-hydroxylated bile acids in enterohepatic circulation, such as obesity or excess energy intake . By modulating bile acid profiles, DFA-III may contribute to improved metabolic health.

Other Physiological Benefits

Beyond its effects on bile acid metabolism, DFA-III has been associated with various other physiological benefits:

  • Enhanced mineral absorption, particularly calcium and magnesium

  • Improved intestinal barrier function

  • Modulation of immune responses

  • Potential anti-inflammatory effects

These diverse physiological functions make DFA-III a promising compound for various health applications .

Applications in Food and Pharmaceutical Industries

Food Industry Applications

The unique properties of DFA-III make it valuable for various food applications:

  • Low-Calorie Sweetener: Its sweet taste but limited caloric value makes it suitable as a sugar substitute .

  • Functional Food Ingredient: Its prebiotic properties support its use in functional foods designed to promote gut health .

  • Texture Modifier: Its physicochemical properties allow it to modify food texture and stability.

Pharmaceutical Applications

The physiological functions of DFA-III offer potential pharmaceutical applications:

  • Metabolic Health Support: Its ability to modulate bile acid metabolism suggests potential benefits for metabolic disorders .

  • Mineral Absorption Enhancement: Applications in supplements designed to improve calcium absorption and bone health.

  • Gut Health Therapeutics: Potential use in managing gastrointestinal disorders through prebiotic effects.

Future Research Directions

Despite the progress in understanding difructose anhydride III, several research areas require further attention:

  • Optimization of Commercial Production: Developing more efficient and cost-effective production methods to facilitate widespread industrial application .

  • Comprehensive Physiological Studies: Further investigation of DFA-III's diverse physiological effects and underlying mechanisms .

  • Extensive Human Trials: Large-scale human experiments to validate preliminary findings and explore therapeutic applications .

  • Application Development: Expansion of industrial applications beyond current limited uses .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator